Isoindolin-5-ol hydrochloride

Description

The exact mass of the compound this compound; 97% is 171.0450916 g/mol and the complexity rating of the compound is 126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydro-1H-isoindol-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h1-3,9-10H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWKBIQJSDFUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659208 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105358-58-5 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoindolin-5-ol Hydrochloride: Structure, Properties, and Synthetic Insights for the Research Professional

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties, structure, and potential applications of Isoindolin-5-ol hydrochloride. We will delve into its molecular characteristics, propose a robust synthetic pathway, and explore its relevance within the broader context of pharmacologically significant isoindoline scaffolds.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous clinically significant therapeutic agents.[1][2] Its derivatives have demonstrated a vast range of biological activities, including applications in oncology (e.g., Thalidomide, Lenalidomide), immunology, and neuroscience.[1][2] The inherent structural rigidity and the synthetic tractability of the isoindoline system make it a versatile template for designing molecules that can effectively interact with a variety of biological targets. Isoindolin-5-ol, as a functionalized derivative, offers a key hydroxyl group that can serve as a synthetic handle for creating libraries of new chemical entities, making its hydrochloride salt a valuable starting material for discovery chemistry programs.

Chemical Structure and Physicochemical Properties

This compound is the salt form of the parent compound, 5-hydroxyisoindoline. The protonation of the basic secondary amine in the isoindoline ring by hydrochloric acid enhances its aqueous solubility and crystallinity, which are desirable properties for a research chemical and potential drug candidate.

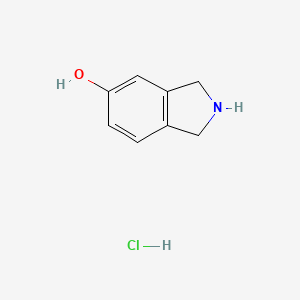

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO | --INVALID-LINK-- |

| Molecular Weight | 171.62 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2,3-dihydro-1H-isoindol-5-ol;hydrochloride | PubChem |

| Synonyms | 2,3-Dihydro-5-hydroxy-1H-isoindole hydrochloride | --INVALID-LINK-- |

| Appearance | Predicted: White to off-white solid | General knowledge |

| Solubility | Predicted: Soluble in water, methanol | General knowledge |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Proposed Synthesis Protocol

Proposed Reaction: Catalytic hydrogenation of 4-hydroxyphthalonitrile.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Catalyst Preparation: In a high-pressure hydrogenation vessel, add 4-hydroxyphthalonitrile and a suitable solvent such as tetrahydrofuran (THF) or ethanol. To this suspension, add a catalytic amount (typically 5-10 mol%) of palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

-

Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-150 psi) and heat to a temperature between 40-80°C. The reaction should be stirred vigorously to ensure proper mixing.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up and Isolation: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Salt Formation and Purification: To the filtrate, add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a suitable solvent like ether or isopropanol). The hydrochloride salt of Isoindolin-5-ol should precipitate out of the solution. The resulting solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any impurities, and dried under vacuum to yield the final product.

Causality Behind Experimental Choices:

-

Catalyst: Palladium and platinum are highly effective catalysts for the reduction of nitriles to amines.[3][4] The carbon support provides a high surface area for the reaction.

-

Solvent: THF and ethanol are commonly used solvents for hydrogenation as they are relatively inert under these conditions and can solubilize the starting material.

-

Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate without promoting side reactions like hydrogenolysis.

-

Acidification: The final step of forming the hydrochloride salt not only aids in purification by precipitation but also provides a more stable and water-soluble form of the compound.[2]

Spectroscopic Characterization (Predicted)

For a researcher synthesizing this compound, spectroscopic analysis is crucial for structure confirmation. Based on the analysis of similar isoindoline structures, the following spectral characteristics are expected:[5][6][7]

-

¹H NMR:

-

Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Benzylic Protons (CH₂): Two singlets or a pair of doublets (if diastereotopic) in the range of δ 4.0-4.5 ppm, integrating to 4 protons (representing the two CH₂ groups of the isoindoline ring).

-

NH₂⁺ Proton: A broad singlet, typically downfield, which may exchange with D₂O.

-

OH Proton: A singlet that may also exchange with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group would be expected at the lower field end of this range.

-

Benzylic Carbons (CH₂): Signals in the range of δ 50-60 ppm.

-

-

FTIR (KBr Pellet):

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: A medium to strong absorption band around 3000-3400 cm⁻¹, which may be broad due to the ammonium salt.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the fingerprint region of 1450-1600 cm⁻¹.

-

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for several reasons:

-

Privileged Scaffold: As previously mentioned, the isoindoline core is a well-established pharmacophore in numerous approved drugs.[1][8]

-

CNS Disorders: Isoindoline derivatives have been explored for the treatment of various neurobehavioral and neurodegenerative disorders, including Alzheimer's disease and epilepsy, by targeting enzymes like acetylcholinesterase or receptors in the central nervous system.[2][5][9][10][11][12]

-

Synthetic Handle: The 5-hydroxyl group provides a convenient point for chemical modification. It can be alkylated, acylated, or used in coupling reactions to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

-

Anticancer and Anti-inflammatory Potential: Many isoindolin-1-one and isoindoline-1,3-dione derivatives, which can be synthesized from isoindoline precursors, exhibit potent anticancer and anti-inflammatory activities.[13][14]

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, information from related isoindoline hydrochlorides suggests the following:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. Seek medical attention if any symptoms persist.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic and should be protected from moisture.

References

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3117162A - Hydrogenation of nitriles - Google Patents [patents.google.com]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. US20180098970A1 - Use of isoindoles for the treatment of neurobehavioral disorders - Google Patents [patents.google.com]

- 12. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Biological activity of Isoindolin-5-ol hydrochloride

An In-Depth Technical Guide to the Biological Activity of the Isoindoline Scaffold, Featuring Isoindolin-5-ol Hydrochloride as a Core Intermediate

Executive Summary

The isoindoline heterocyclic core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] While this compound itself is primarily a synthetic intermediate, its foundational scaffold is key to the therapeutic efficacy of drugs spanning oncology, immunology, and cardiovascular medicine. This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and biological activities associated with the isoindoline framework. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and detailed protocols for assessing biological activity. We will delve into the mechanisms of blockbuster drugs like Lenalidomide and Apremilast, providing a robust understanding of how this versatile scaffold can be leveraged for novel therapeutic development.

Part 1: The Isoindoline Scaffold: A Privileged Structure in Medicinal Chemistry

The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a fertile ground for drug discovery. The isoindoline ring system, a bicyclic structure fusing a benzene ring with a pyrrolidine ring, exemplifies this concept.[2] Its derivatives exhibit a remarkable range of biological activities, including immunomodulatory, anti-inflammatory, anti-angiogenic, and anticancer properties.[1][3]

This compound, while not a therapeutic agent itself, represents a crucial building block. The hydroxyl (-OH) group at the 5-position provides a strategic point for chemical modification, allowing for the synthesis of diverse libraries of isoindoline derivatives. Its hydrochloride salt form ensures stability and ease of handling in a laboratory setting.[4][5] The versatility of this and similar intermediates is central to the development of potent and selective clinical candidates.

Part 2: Synthesis of the Isoindoline Core: A Representative Protocol

The construction of the isoindoline nucleus is a critical first step in the synthesis of related drugs. A common and robust method involves the catalytic hydrogenation of phthalonitrile. This process efficiently reduces the nitrile groups to form the saturated heterocyclic ring.

Experimental Protocol: Synthesis of Isoindoline via Catalytic Hydrogenation

This protocol is adapted from established industrial processes.[6]

-

Reactor Preparation: A high-pressure hydrogenation reactor is charged with a solution of phthalonitrile in a suitable solvent, such as tetrahydrofuran (THF).

-

Catalyst Addition: A 5% Platinum on Carbon (Pt/C) catalyst is added to the mixture under an inert nitrogen atmosphere. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Causality: Platinum on carbon is a highly efficient catalyst for the reduction of aromatic nitriles. The carbon support provides a high surface area for the reaction, and the inert atmosphere prevents catalyst poisoning and potential side reactions.

-

-

Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction is then subjected to high-pressure hydrogen (100-180 bars) and heated to a temperature of 50-70°C.[6]

-

Reaction Monitoring: The reaction is monitored for hydrogen uptake. The process typically takes 5-6 hours.[6]

-

Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is carefully removed by filtration through a pad of Celite.

-

Causality: Celite is a diatomaceous earth filter aid that prevents the fine catalyst particles from passing through, ensuring a clean filtrate.

-

-

Isolation: The solvent (THF) is removed from the filtrate by distillation under atmospheric pressure. The crude isoindoline is then purified by vacuum distillation.

-

Salt Formation (Optional but Recommended): For improved stability and handling, the purified isoindoline can be dissolved in a solvent like ethyl acetate, followed by the addition of a solution of hydrochloric acid (e.g., 2.5N HCl in ethyl acetate). The resulting isoindoline hydrochloride precipitates as a solid.[6]

-

Final Purification: The precipitated solid is collected by filtration, washed with fresh ethyl acetate, and dried under vacuum to yield pure isoindoline hydrochloride.[6]

Diagram: General Synthesis Workflow

Caption: Workflow for the synthesis of Isoindoline Hydrochloride.

Part 3: Key Biological Activities & Mechanisms of Action

The isoindoline scaffold is the foundation for drugs with diverse mechanisms of action. Below are two of the most significant examples.

A. Immunomodulation via Cereblon Binding (IMiDs®)

The most famous isoindoline-based drugs are the Immunomodulatory Drugs (IMiDs), which include Thalidomide, Lenalidomide (Revlimid®), and Pomalidomide (Pomalyst®).[3] Their primary target is the protein Cereblon (CRBN).[1]

-

Mechanism of Action: CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). When an IMiD binds to CRBN, it alters the substrate specificity of the E3 ligase.[1] This new complex now recognizes and binds to neosubstrate proteins, primarily the Ikaros family zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These factors are crucial for the survival of multiple myeloma cells. The CRL4-CRBN complex polyubiquitinates Ikaros and Aiolos, targeting them for degradation by the proteasome. The degradation of these transcription factors leads to the potent anti-myeloma and immunomodulatory effects of the drugs.[1]

Diagram: IMiD Mechanism of Action

References

Part 1: The Isoindoline Scaffold: A Privileged Structure in Pharmacology

An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for Isoindolin-5-ol Hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of this compound. Given the nascent stage of research on this specific molecule, this document outlines a strategic, multi-pronged approach grounded in the established pharmacology of the broader isoindoline and isoindolinone chemical classes. We will proceed from target hypothesis based on structural analogy to detailed experimental validation, providing both the "how" and the "why" behind each methodological choice.

The isoindoline core is a recurring motif in a variety of clinically significant drugs, demonstrating a remarkable range of biological activities.[1] This structural class has yielded therapeutics for indications as diverse as cancer, inflammation, and hypertension.[2] The therapeutic versatility of isoindoline derivatives stems from their ability to interact with a variety of biological targets, often with high specificity and potency.

Prominent examples of drugs sharing the isoindoline core include:

-

Immunomodulators (IMiDs®): Thalidomide, Pomalidomide, and Lenalidomide, which famously target the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[1][3]

-

Anti-inflammatory Agents: Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, and Indoprofen, a cyclooxygenase (COX) inhibitor.[1][3]

-

Antihypertensives: Chlorthalidone, a diuretic whose precise mechanism is still under investigation.[1]

The established pharmacology of these related compounds provides a logical starting point for investigating the potential therapeutic targets of this compound. The presence of the hydroxyl group at the 5-position of the isoindoline ring suggests potential for hydrogen bonding interactions within a protein binding pocket, a key consideration for target interaction.

Part 2: Hypothesis-Driven Target Identification

Based on the activities of structurally related compounds, we can formulate a set of primary hypotheses for the potential targets of this compound. These hypotheses will form the basis of our experimental investigations.

Primary Hypothesized Target Classes:

-

Cereblon (CRBN): Given the prevalence of CRBN as a target for isoindoline-containing immunomodulators, this is a primary candidate.[3] Interaction with CRBN could imply potential applications in oncology and inflammatory diseases.

-

Phosphodiesterases (PDEs): The success of Apremilast suggests that other isoindoline derivatives may target PDE enzymes, particularly PDE4, which is crucial in inflammatory signaling.[3]

-

Kinases: The vast and diverse human kinome presents numerous opportunities for therapeutic intervention. Virtual screening studies have suggested that isoindolin-1-ones may act as inhibitors of Cyclin-dependent kinase 7 (CDK7), a target in breast cancer.[4]

-

Carbonic Anhydrases (CAs): Recent research has demonstrated that novel isoindolinone derivatives can potently inhibit human carbonic anhydrase isoforms I and II, suggesting potential applications in conditions like glaucoma and epilepsy.[5]

-

Serotonin and Norepinephrine Transporters (SERT and NET): Certain isoindoline derivatives have been designed as dual reuptake inhibitors for serotonin and norepinephrine, indicating potential antidepressant activity.[6]

The following sections will detail the experimental workflows to systematically investigate these hypothesized targets.

Part 3: Experimental Workflows for Target Validation

A multi-tiered approach is essential for robust target identification and validation. We will progress from broad, unbiased screening to specific, high-resolution biophysical and cellular assays.

Workflow 1: Unbiased Target Identification using Affinity-Based Proteomics

To cast a wide net and identify potential binding partners without preconceived bias, an affinity-based chemical proteomics approach is recommended.

Diagram: Affinity-Based Proteomics Workflow

Caption: Workflow for identifying protein targets of this compound.

Step-by-Step Protocol:

-

Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe, where the core structure is altered to abolish activity, should also be prepared.

-

Preparation of Cell Lysate: Culture relevant cell lines (e.g., a multiple myeloma line like MM.1S if investigating CRBN, or a macrophage line like RAW 264.7 for inflammatory targets) and prepare a native protein lysate.

-

Affinity Chromatography:

-

Incubate the cell lysate with the this compound-conjugated beads and control beads in parallel.

-

Perform stringent washes to remove proteins that bind non-specifically.

-

Elute the specifically bound proteins, for example, by competing with an excess of free this compound.

-

-

Mass Spectrometry:

-

Digest the eluted proteins with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify the proteins that are significantly enriched in the eluate from the active compound beads compared to the control beads.

-

Prioritize candidate targets based on their known biological functions and relevance to potential therapeutic areas.

-

Workflow 2: Direct Target Engagement and Biophysical Characterization

Once candidate targets are identified, it is crucial to confirm direct binding and quantify the interaction.

Diagram: Biophysical Validation Cascade

Caption: A multi-technique approach to validate direct target binding.

Key Methodologies:

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry.

-

Surface Plasmon Resonance (SPR): SPR provides real-time kinetics of the binding interaction, measuring the association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated.

-

Cellular Thermal Shift Assay (CETSA): This assay confirms that the compound binds to its target in a cellular context. The principle is that a ligand-bound protein is stabilized against thermal denaturation. Cells are treated with this compound, heated, and the amount of soluble target protein is quantified by Western blot or mass spectrometry.

Workflow 3: Cellular and Functional Assays

Demonstrating a functional consequence of target engagement is the final and most critical step in target validation. The specific assays will depend on the validated target.

Hypothetical Target: Cereblon (CRBN)

Signaling Pathway Diagram: CRBN-Mediated Protein Degradation

Caption: Proposed mechanism of action if this compound targets CRBN.

Functional Assays:

-

Neosubstrate Degradation Assay: Treat relevant cells (e.g., MM.1S) with this compound and measure the levels of known CRBN neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3), by Western blot or targeted proteomics. A decrease in the levels of these proteins would strongly support a CRBN-mediated mechanism.

-

Cytokine Release Assay: In peripheral blood mononuclear cells (PBMCs), IMiDs are known to inhibit the production of pro-inflammatory cytokines like TNF-α and enhance the production of anti-inflammatory cytokines like IL-10. Measure these cytokines in the supernatant of treated cells using ELISA or a multiplex bead array.

-

Cell Proliferation Assay: Assess the anti-proliferative effect of this compound on cancer cell lines known to be sensitive to IMiDs.

Hypothetical Target: Phosphodiesterase 4 (PDE4)

Functional Assays:

-

cAMP Measurement Assay: PDE4 inhibition leads to an increase in intracellular cyclic AMP (cAMP). Treat cells (e.g., U937 monocytes) with this compound and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

-

TNF-α Inhibition Assay: In lipopolysaccharide (LPS)-stimulated PBMCs or macrophages, measure the inhibition of TNF-α production by this compound.

Quantitative Data Summary

The results from these assays should be meticulously documented and summarized for comparative analysis.

| Assay Type | Key Parameter(s) | Example Target(s) |

| Isothermal Titration Calorimetry | Dissociation Constant (Kd) | CRBN, PDE4, CDK7, CAs |

| Surface Plasmon Resonance | Kd, Association Rate (kon), Dissociation Rate (koff) | CRBN, PDE4, CDK7, CAs |

| Neosubstrate Degradation | IC50 for protein degradation | CRBN |

| Cytokine Release | IC50 for TNF-α inhibition, EC50 for IL-10 induction | CRBN, PDE4 |

| Cell Proliferation | GI50 (50% growth inhibition) | CRBN, CDK7 |

| cAMP Measurement | EC50 for cAMP accumulation | PDE4 |

Part 4: Concluding Remarks and Future Directions

This guide provides a systematic and scientifically rigorous pathway for elucidating the therapeutic potential of this compound. By leveraging the known pharmacology of the isoindoline scaffold, we can formulate and test clear hypotheses regarding its molecular targets. The combination of unbiased proteomics, high-resolution biophysical characterization, and target-specific functional assays constitutes a self-validating system for target identification.

Successful identification of a primary target will pave the way for lead optimization, in vivo efficacy studies in relevant disease models, and a comprehensive evaluation of the compound's safety and pharmacokinetic profile. The journey from a novel chemical entity to a potential therapeutic is complex, but it begins with a fundamental understanding of its mechanism of action, a process this guide is designed to facilitate.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Design, synthesis and pharmacological investigation of isoindoline derivatives as 5-HT/NE double reuptake inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of Isoindolin-5-ol Hydrochloride in Fragment-Based Drug Discovery: A Technical Guide

This guide provides an in-depth exploration of isoindolin-5-ol hydrochloride as a valuable starting fragment for drug discovery campaigns. We will delve into the core principles of Fragment-Based Drug Discovery (FBDD), leveraging the unique structural and chemical attributes of the isoindolin-5-ol scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of FBDD for the identification of novel, high-quality lead compounds.

Part 1: The Fragment-Based Philosophy: Why Start Small?

Fragment-Based Drug Discovery has emerged as a powerful alternative to traditional high-throughput screening (HTS). The core tenet of FBDD is to screen low molecular weight compounds, or "fragments," that bind to a biological target with low affinity.[1] These initial interactions are then optimized through structure-guided chemistry to generate potent and selective lead molecules.[1] This approach offers several advantages, including a more comprehensive exploration of chemical space and a higher probability of achieving favorable drug-like properties in the final lead compounds.

A key guiding principle in FBDD is the "Rule of Three," which provides a set of empirical guidelines for the properties of an ideal fragment:

-

Molecular Weight: ≤ 300 Da

-

cLogP: ≤ 3

-

Number of Hydrogen Bond Donors: ≤ 3

-

Number of Hydrogen Bond Acceptors: ≤ 3

This compound aligns well with these principles, making it an excellent candidate for inclusion in a fragment library.

Part 2: Profile of a Privileged Fragment: this compound

Chemical Identity:

| Property | Value |

| IUPAC Name | 2,3-dihydro-1H-isoindol-5-ol hydrochloride |

| CAS Number | 1126832-40-3 |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

Structural Features and Physicochemical Properties:

The isoindolin-5-ol scaffold presents a compelling combination of features for FBDD:

-

Rigid Bicyclic Core: The fused ring system reduces conformational flexibility, which can lead to more favorable binding entropy upon interaction with a target.

-

Defined Exit Vectors: The secondary amine and the phenolic hydroxyl group provide clear points for chemical elaboration and optimization of binding interactions.

-

3D-Rich Shape: The non-planar structure of the isoindoline ring allows for exploration of three-dimensional binding pockets, a recognized advantage in modern drug discovery.[2]

-

Favorable Physicochemical Properties: The molecule's low molecular weight and balanced polarity position it well within the "Rule of Three" space, enhancing the likelihood of achieving good pharmacokinetic properties in subsequent analogs.

Part 3: The FBDD Workflow: From Fragment Hit to Lead Candidate

The journey from a weakly binding fragment to a potent lead compound is a systematic process. The following sections outline the key stages of this workflow, using isoindolin-5-ol as a representative example.

Fragment Library Design and Screening

The initial step involves the creation of a diverse library of fragments that adhere to the "Rule of Three." this compound would be a valuable component of such a library. The screening of this library against the biological target of interest is typically performed using sensitive biophysical techniques capable of detecting weak binding events.

Commonly Employed Screening Techniques:

-

Surface Plasmon Resonance (SPR): A label-free technique that measures changes in refractive index upon binding of the fragment to a target immobilized on a sensor chip.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detects binding by observing changes in the chemical shifts of either the protein or the fragment upon complex formation.

-

X-ray Crystallography: Provides high-resolution structural information of the fragment bound to the target, offering direct insights into the binding mode and guiding subsequent optimization efforts.[3]

Hit Validation and Characterization

Once initial hits are identified, it is crucial to validate that the observed binding is specific and not an artifact of the screening method. This can be achieved through orthogonal screening techniques and by assessing the dose-response relationship of the fragment's binding.

From Fragment to Lead: The Art of Chemical Elaboration

With a validated fragment hit in hand, the next phase involves chemically modifying the fragment to improve its potency and selectivity. This is a structure-guided process, heavily reliant on the three-dimensional information of the fragment-target complex.

Strategies for Fragment Evolution:

-

Fragment Growing: Involves adding chemical functionality to the fragment to engage with adjacent binding pockets on the target protein. For isoindolin-5-ol, this could involve derivatization of the secondary amine or the phenolic hydroxyl group.

-

Fragment Linking: If two different fragments are found to bind in close proximity on the target, they can be chemically linked to create a larger, more potent molecule.

-

Fragment Merging: Involves combining the structural features of two or more overlapping fragments into a single, optimized molecule.

The isoindoline scaffold has been explored for the synthesis of various biologically active compounds, including dopamine D2 partial agonists and antibacterial agents, demonstrating its utility as a core structure for medicinal chemistry efforts.[4][5][6]

Part 4: Experimental Protocols and Methodologies

General Protocol for Surface Plasmon Resonance (SPR) Screening

-

Target Immobilization: The purified target protein is covalently immobilized on a sensor chip surface.

-

Fragment Library Preparation: Fragments, including this compound, are dissolved in a suitable buffer at a concentration typically in the millimolar range.

-

Screening: The fragment solutions are injected over the sensor chip surface, and the binding response is monitored in real-time.

-

Data Analysis: The resulting sensorgrams are analyzed to identify fragments that exhibit a concentration-dependent binding response.

-

Affinity Determination: For validated hits, a full dose-response curve is generated to determine the binding affinity (K_D).

Illustrative Synthesis of an Isoindolin-5-ol Analog

The following represents a general, hypothetical synthetic route for the elaboration of the isoindolin-5-ol core, a common practice in fragment-to-lead campaigns. Specific reagents and conditions would be adapted based on the desired target analog.

Scheme 1: N-Alkylation of Isoindolin-5-ol

This reaction would introduce a substituent on the secondary amine, allowing for the exploration of interactions within a specific sub-pocket of the target protein.

Part 5: Visualizing the FBDD Process

Diagram 1: The Fragment-Based Drug Discovery Workflow

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Diagram 2: Key Structural Features of Isoindolin-5-ol

Caption: The chemical structure of Isoindolin-5-ol and its key attributes for FBDD.

Conclusion

This compound represents a high-quality starting point for Fragment-Based Drug Discovery campaigns. Its adherence to the "Rule of Three," coupled with its rigid, three-dimensional structure and clear vectors for chemical elaboration, makes it an attractive scaffold for the development of novel therapeutics against a wide range of biological targets. By employing the systematic and structure-guided principles of FBDD, researchers can effectively leverage fragments like isoindolin-5-ol to accelerate the discovery of potent and selective lead compounds.

References

- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 2. Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). | Semantic Scholar [semanticscholar.org]

- 3. Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoindolin-5-ol | 54544-67-1 [chemicalbook.com]

- 5. Isoindolin-5-ol , 98% , 54544-67-1 - CookeChem [cookechem.com]

- 6. Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Isoindolin-5-ol Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Isoindolin-5-ol hydrochloride (CAS No. 1126832-40-3), a key intermediate in pharmaceutical research and development. The structural elucidation of such molecules is fundamental to ensuring the integrity of medicinal chemistry programs. Herein, we present a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation that underpin its structural confirmation.

Introduction to this compound

This compound is a heterocyclic compound featuring a bicyclic isoindoline core with a hydroxyl substituent on the benzene ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, a critical attribute for many pharmaceutical applications. Accurate and comprehensive spectroscopic characterization is paramount for verifying its chemical identity and purity. This guide will focus on the practical application and interpretation of ¹H NMR, ¹³C NMR, and MS data for this compound.

Molecular Structure and Spectroscopic Correlation

The structural framework of this compound dictates its unique spectroscopic signature. Understanding the relationship between the molecular geometry and the expected spectroscopic signals is the first step in a rigorous analysis.

An In-Depth Technical Guide to the Solubility and Stability Profiling of Isoindolin-5-ol Hydrochloride

Introduction: The Criticality of Early-Stage Physicochemical Characterization

Isoindolin-5-ol hydrochloride is a heterocyclic compound featuring the isoindoline core, a scaffold present in a number of clinically approved drugs.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its fundamental physicochemical properties is paramount for successful drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the solubility and stability profile of this compound. Adherence to these principles will de-risk development, inform formulation strategies, and ensure regulatory compliance.

The hydrochloride salt form suggests an effort to improve the aqueous solubility of the parent molecule, which contains a basic secondary amine. However, the presence of a phenolic hydroxyl group introduces potential complexities, including pH-dependent solubility and susceptibility to oxidation. Therefore, a detailed investigation as outlined herein is not merely a data-gathering exercise but a critical step in understanding the molecule's behavior.

Part 1: Foundational Physicochemical Characterization

A robust understanding of the intrinsic properties of this compound is the bedrock upon which all subsequent solubility and stability studies are built. These parameters govern the molecule's behavior in various environments and are crucial for interpreting more complex stability data.

Ionization Constant (pKa) Determination

The pKa is a measure of the extent of ionization of a compound at a given pH.[2] For this compound, with its secondary amine and phenolic hydroxyl group, determining the pKa values is essential for predicting its solubility and absorption characteristics across the physiological pH range.

Experimental Protocol: Potentiometric Titration

-

Preparation of Standard Solution: Accurately weigh and dissolve approximately 10-20 mg of this compound in a known volume of deionized water or a suitable co-solvent if aqueous solubility is limited.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the solution in a thermostatted vessel at 25°C.

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small increments and recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve.

Partition Coefficient (Log P) and Distribution Coefficient (Log D)

Log P, the octanol-water partition coefficient, is a key indicator of a molecule's lipophilicity, which influences its permeability across biological membranes.[3] Log D takes into account the ionization state at a specific pH, providing a more physiologically relevant measure.

Experimental Protocol: HPLC-based Log P/D Determination

-

System Suitability: Utilize a reversed-phase HPLC system with a C18 column.[4]

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer at a specific pH (e.g., pH 7.4 for Log D).

-

Standard Preparation: Prepare solutions of reference compounds with known Log P values.

-

Sample Preparation: Prepare a solution of this compound in the mobile phase.

-

Chromatographic Analysis: Inject the standards and the sample, and determine the retention time for each.

-

Calculation: A calibration curve is generated by plotting the known Log P values of the standards against their retention times. The Log P/D of this compound is then calculated from its retention time using the calibration curve.[5]

Solid-State Characterization

The solid-state properties of an API, including its crystallinity and hygroscopicity, significantly impact its stability, dissolution rate, and manufacturability.[6]

1.3.1. Crystallinity Assessment

X-ray powder diffraction (XRPD) is the definitive technique for determining the crystalline or amorphous nature of the API. Differential Scanning Calorimetry (DSC) can be used to determine the melting point and identify any polymorphic forms.[7]

1.3.2. Hygroscopicity Testing

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[8] This is a critical parameter for a hydrochloride salt, as moisture uptake can lead to physical instability (deliquescence) and chemical degradation.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

-

Sample Preparation: Place a small, accurately weighed amount of this compound into the DVS instrument.

-

Experimental Setup: Expose the sample to a stepwise increase in relative humidity (RH) at a constant temperature (e.g., 25°C), typically from 0% to 95% RH.

-

Data Acquisition: The instrument records the change in mass as a function of RH.

-

Data Analysis: A sorption/desorption isotherm is generated, from which the hygroscopicity can be classified according to established criteria (e.g., European Pharmacopoeia).[9]

| Parameter | Methodology | Significance |

| pKa | Potentiometric Titration, UV-Vis Spectroscopy, Capillary Electrophoresis[10][11] | Predicts solubility and absorption at different pH values. |

| Log P / Log D | Shake-Flask Method, HPLC[3][5] | Indicates lipophilicity and membrane permeability. |

| Crystallinity | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)[7] | Affects solubility, stability, and processing. |

| Hygroscopicity | Dynamic Vapor Sorption (DVS)[8] | Determines moisture sensitivity and informs storage/handling. |

Part 2: Comprehensive Solubility Profiling

A detailed understanding of the solubility of this compound in various media is crucial for formulation development, from early-stage in vitro assays to late-stage dosage form design.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screening and reflects the solubility of a compound from a DMSO stock solution, which may lead to supersaturation.[12] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility and is more relevant for formulation development.[13]

Experimental Workflow for Solubility Determination

References

- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. ijirss.com [ijirss.com]

- 3. agilent.com [agilent.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wishrutpharma.com [wishrutpharma.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. alfa-chemclinix.com [alfa-chemclinix.com]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

The Isoindoline Scaffold: A Journey from Chemical Curiosity to Therapeutic Cornerstone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Architecture of Isoindoline

The isoindoline core, a bicyclic heterocycle comprising a benzene ring fused to a five-membered nitrogen-containing ring, has carved a unique and compelling niche in the landscape of medicinal chemistry.[1] Its deceptively simple structure belies a remarkable conformational and electronic versatility, allowing it to serve as a versatile pharmacophore for a broad spectrum of biological targets.[2] From its early beginnings as a synthetic curiosity to its notorious association with the thalidomide tragedy and its subsequent redemption as a platform for powerful immunomodulatory and anticancer agents, the story of isoindoline is a testament to the intricate and often unpredictable path of drug discovery. This technical guide provides a comprehensive exploration of the discovery, history, and medicinal chemistry of isoindoline compounds, offering insights for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable scaffold.

A Historical Odyssey: The Evolving Role of Isoindolines in Medicine

The journey of isoindoline compounds in medicinal chemistry is a captivating narrative of serendipity, tragedy, and scientific resilience. While the isoindole ring system has been known for over a century, its therapeutic potential remained largely unexplored until the mid-20th century.[3]

A pivotal moment in the history of isoindoline chemistry was the development of the Gabriel synthesis in the late 19th century. This reaction, which utilizes potassium phthalimide (an isoindoline-1,3-dione salt) to convert primary alkyl halides into primary amines, provided a robust method for the synthesis of N-substituted isoindoline-1,3-diones and laid the groundwork for future explorations of this chemical space.[4][5]

The story of isoindoline in medicine is inextricably linked with the rise and fall, and eventual resurrection, of thalidomide . Initially synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal, thalidomide was marketed as a seemingly safe and effective sedative and antiemetic, particularly for morning sickness in pregnant women.[6][7] However, this seemingly innocuous drug led to one of the most devastating medical tragedies in history, causing severe birth defects in thousands of children worldwide.[8] The thalidomide disaster served as a stark wake-up call, leading to a fundamental overhaul of drug regulations and testing protocols globally.[9]

For decades, thalidomide was relegated to the annals of medical infamy. However, in a remarkable turn of events, the drug was repurposed in the latter half of the 20th century for the treatment of erythema nodosum leprosum, a painful complication of leprosy.[10] This rediscovery sparked renewed interest in the therapeutic properties of the isoindoline scaffold, leading to intensive research into its mechanism of action and the development of safer, more potent analogs.

This research culminated in the development of the Immunomodulatory Drugs (IMiDs®) , most notably lenalidomide and pomalidomide .[11] These second- and third-generation thalidomide analogs exhibit significantly enhanced immunomodulatory and anticancer activities with a more favorable safety profile.[11] Their success in treating multiple myeloma and other hematological malignancies has solidified the isoindoline scaffold as a cornerstone of modern cancer therapy.[2]

Beyond the IMiDs, the isoindoline core is found in a diverse array of clinically approved drugs, including the anti-inflammatory agent apremilast , the non-steroidal anti-inflammatory drug (NSAID) indoprofen , and the antihypertensive diuretic chlorthalidone , highlighting the broad therapeutic applicability of this versatile scaffold.[1][12]

Unraveling the Mechanism of Action: The Cereblon Connection

A significant breakthrough in understanding the biological activity of thalidomide and its analogs was the identification of cereblon (CRBN) as their primary molecular target. Cereblon is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), which plays a crucial role in protein homeostasis by targeting specific proteins for proteasomal degradation.

The binding of immunomodulatory drugs to cereblon alters the substrate specificity of the E3 ligase complex. This leads to the ubiquitination and subsequent degradation of specific downstream protein targets, most notably the Ikaros family zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3) . These transcription factors are essential for the survival and proliferation of multiple myeloma cells. Their degradation triggers a cascade of downstream effects, including:

-

Direct anti-proliferative and pro-apoptotic effects on cancer cells.

-

Immunomodulatory effects , such as the enhancement of T-cell and Natural Killer (NK) cell activity.

-

Anti-angiogenic effects , inhibiting the formation of new blood vessels that tumors need to grow.

-

Anti-inflammatory effects , through the modulation of cytokine production, such as the inhibition of tumor necrosis factor-alpha (TNF-α) and the stimulation of interleukin-10 (IL-10).

The following diagram illustrates the signaling pathway initiated by the interaction of immunomodulatory drugs with cereblon:

References

- 1. preprints.org [preprints.org]

- 2. orgosolver.com [orgosolver.com]

- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Isoindole - Wikipedia [en.wikipedia.org]

- 7. jetir.org [jetir.org]

- 8. mdpi.com [mdpi.com]

- 9. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 11. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

The Versatile Scaffold: A Technical Guide to Isoindolin-5-ol Hydrochloride in the Synthesis of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isoindoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and clinically approved drugs.[1] Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents targeting a wide array of biological targets. This guide provides an in-depth exploration of a particularly valuable building block, isoindolin-5-ol hydrochloride, for the synthesis of innovative compounds with significant therapeutic potential. We will delve into its chemical properties, reactivity, and provide detailed, field-proven protocols for its derivatization, with a focus on the synthesis of dopamine D2 receptor partial agonists and other bioactive molecules.

Core Characteristics of this compound

This compound is a bifunctional molecule featuring a secondary amine within the isoindoline ring system and a phenolic hydroxyl group on the benzene ring. This dual functionality allows for selective modification at either the nitrogen or the oxygen atom, making it a versatile precursor for generating diverse chemical libraries.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO | Internal Calculation |

| Molecular Weight | 171.62 g/mol | Internal Calculation |

| Appearance | Off-white to light brown solid | Supplier Data |

| Solubility | Soluble in water, methanol, DMSO | Supplier Data |

Handling and Safety Considerations

As with any chemical reagent, proper handling of this compound is crucial. It is important to consult the Safety Data Sheet (SDS) before use. Key safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.

-

Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

In case of contact:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Synthetic Utility: Key Reactions and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its nucleophilic centers: the secondary amine and the phenolic hydroxyl group. The hydrochloride salt form protects the amine, allowing for selective reactions at the hydroxyl group. Alternatively, neutralization of the salt liberates the free base, enabling reactions at the nitrogen.

O-Alkylation: Gateway to 6-Alkoxyisoindolin-1-one Derivatives

A key application of isoindolin-5-ol is in the synthesis of 6-alkoxyisoindolin-1-one derivatives, which have shown promise as dopamine D2 partial agonists for the potential treatment of psychiatric disorders. The synthesis involves the O-alkylation of the phenolic hydroxyl group, followed by oxidation of the isoindoline ring to the corresponding isoindolin-1-one.

References

The Neuroprotective Potential of Isoindoline Analogues: A Technical Guide for Researchers

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. This has spurred intensive research into novel therapeutic strategies aimed at mitigating neuronal damage and preserving cognitive and motor functions. Among the promising classes of compounds, isoindoline analogues have emerged as potent neuroprotective agents. This in-depth technical guide provides a comprehensive overview of the neuroprotective effects of isoindoline analogues for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, focusing on the modulation of key signaling pathways such as NF-κB and Nrf2, and provide detailed, field-proven experimental protocols for their evaluation. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to accelerate the discovery and development of next-generation neuroprotective therapeutics.

Introduction: The Therapeutic Promise of Isoindoline Analogues in Neurodegeneration

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically successful drugs.[1] Analogues of isoindoline, such as thalidomide, lenalidomide, and pomalidomide, initially developed for other indications, have demonstrated significant neuroprotective properties in a variety of preclinical models of neurodegenerative diseases.[2][3][4] Their therapeutic potential stems from their pleiotropic mechanisms of action, which include potent anti-inflammatory and antioxidant effects.[5][6]

Neuroinflammation and oxidative stress are two interconnected pathological hallmarks of many neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[7][8] Chronic activation of microglia and astrocytes, the resident immune cells of the central nervous system (CNS), leads to the sustained release of pro-inflammatory cytokines and reactive oxygen species (ROS), creating a neurotoxic environment that contributes to neuronal cell death.[9][10] Isoindoline analogues have shown the ability to modulate these detrimental processes, thereby offering a promising avenue for therapeutic intervention.

This guide will explore the intricate molecular mechanisms by which these compounds exert their neuroprotective effects and provide detailed protocols for assessing their efficacy in both in vitro and in vivo models.

Core Mechanisms of Neuroprotection: A Tale of Two Pathways

The neuroprotective effects of isoindoline analogues are largely attributed to their ability to modulate two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the master regulator of the antioxidant response.

Taming the Inflammatory Cascade: Modulation of the NF-κB Signaling Pathway

The NF-κB transcription factor family plays a central role in orchestrating the inflammatory response.[9][10] In the context of neurodegeneration, the canonical NF-κB pathway is often chronically activated in glial cells, leading to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and adhesion molecules that perpetuate the neuroinflammatory cycle.[7][11]

Isoindoline analogues, particularly thalidomide and its derivatives, are potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production.[2] Their mechanism involves enhancing the degradation of TNF-α mRNA.[12] By suppressing TNF-α, these compounds can dampen the activation of the NF-κB pathway, thereby reducing the production of a cascade of inflammatory mediators.[9][10][11]

The canonical NF-κB signaling pathway is initiated by various stimuli, including pro-inflammatory cytokines like TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes.[9][10][11]

Below is a diagram illustrating the canonical NF-κB signaling pathway and the inhibitory action of isoindoline analogues.

Caption: Canonical NF-κB signaling pathway and its inhibition by isoindoline analogues.

Bolstering Cellular Defenses: Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway

Oxidative stress, resulting from an imbalance between the production of ROS and the cell's antioxidant capacity, is a major contributor to neuronal damage in neurodegenerative diseases.[13] The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.[14]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[14][15] In the presence of oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[15] This allows newly synthesized Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes.[14][16]

These Nrf2 target genes encode for a wide array of antioxidant and detoxification enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione S-transferases (GSTs).[17][18] The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles, thereby protecting neurons from oxidative damage.[13][19]

Recent studies have shown that certain isoindoline derivatives can activate the Nrf2 pathway, leading to increased expression of these protective genes and a reduction in intracellular ROS levels.[13][19][20]

The following diagram illustrates the activation of the Nrf2-ARE pathway.

Caption: Activation of the Nrf2-ARE antioxidant response pathway.

Experimental Evaluation of Neuroprotective Effects: In Vitro Protocols

A robust and reproducible assessment of the neuroprotective properties of isoindoline analogues is crucial for their development as therapeutics. This section provides detailed, step-by-step protocols for key in vitro assays.

Assessment of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[21]

Target Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used and well-characterized cell line for neurotoxicity and neuroprotection studies.[22][23]

Protocol:

-

Cell Seeding:

-

Treatment:

-

Prepare stock solutions of the isoindoline analogues in a suitable solvent (e.g., DMSO).

-

Dilute the compounds to the desired final concentrations in serum-free culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

-

Remove the culture medium from the wells and replace it with 100 µL of medium containing the test compounds. Include appropriate vehicle controls.

-

Pre-incubate the cells with the compounds for a specified period (e.g., 2 hours).

-

Introduce a neurotoxic insult, such as hydrogen peroxide (H₂O₂) to induce oxidative stress, at a pre-determined toxic concentration.[13][19] Include a positive control (neurotoxin alone) and a negative control (medium alone).

-

Incubate the plate for an additional 24 hours.[20]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium and MTT solution only) from all other readings.

-

Express cell viability as a percentage of the vehicle-treated control group.

-

Caption: Experimental workflow for the DCFH-DA intracellular ROS assay.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from preclinical studies on the neuroprotective effects of various isoindoline analogues.

Table 1: In Vitro Neuroprotective Effects of Isoindoline Analogues

| Isoindoline Analogue | Cell Line | Neurotoxic Insult | Concentration | Outcome Measure | Result | Reference |

| Thalidomide | Mouse brain homogenates | Lipid peroxidation | Not specified | Inhibition of lipid peroxidation | Significant inhibition | [5] |

| Lenalidomide | G93A SOD1 mouse spinal cord neurons | Mutant SOD1 toxicity | Not specified | Neuronal cell count | 33% more neurons compared to vehicle | [24] |

| Pomalidomide | Rat primary cortical neurons | H₂O₂ | Not specified | Cell Viability | Significantly increased | [25] |

| Isoindoline-1,3-dione derivative (7a) | PC12 cells | H₂O₂ | 100 µM | Cell Viability | Most potent neuroprotective effect | [26] |

| 3,6'-Dithiothalidomide | Sprague-Dawley rat brain | Traumatic Brain Injury | 28 mg/kg | Neuronal degeneration | Significantly reduced | [3] |

Table 2: In Vivo Neuroprotective Effects of Isoindoline Analogues

| Isoindoline Analogue | Animal Model | Disease Model | Dosage | Outcome Measure | Result | Reference |

| Thalidomide | Mice | Focal cerebral ischemia | 20 mg/kg | Infarct volume | Significantly reduced | [5] |

| Lenalidomide | Rotenone-induced PD rat model | Parkinson's Disease | 100 mg/kg for 28 days | Motor impairments | Alleviated motor deficits | [6] |

| Pomalidomide | Rat model of TBI | Traumatic Brain Injury | 0.5 mg/kg | Neurodegeneration | Alleviated TBI-induced neurodegeneration | [27] |

| Pomalidomide | α-synuclein-based PD rat model | Parkinson's Disease | 20 mg/kg | Motor performance | Fully rescued motor impairment |

Conclusion and Future Directions

Isoindoline analogues represent a highly promising class of compounds for the development of novel neuroprotective therapies. Their ability to concurrently target both neuroinflammation and oxidative stress through the modulation of the NF-κB and Nrf2 signaling pathways provides a multifaceted approach to combating the complex pathology of neurodegenerative diseases. The experimental protocols detailed in this guide offer a robust framework for the preclinical evaluation of these compounds.

Future research should focus on the development of novel isoindoline analogues with improved CNS penetration and enhanced selectivity for their molecular targets. Furthermore, a deeper understanding of the intricate interplay between the NF-κB and Nrf2 pathways and how isoindoline analogues modulate this crosstalk will be critical for optimizing their therapeutic potential. Ultimately, continued investigation into this fascinating class of molecules holds the promise of delivering effective treatments for patients suffering from the devastating consequences of neurodegenerative diseases.

References

- 1. Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Post-Injury Neuroprotective Effects of the Thalidomide Analog 3,6'-Dithiothalidomide on Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of thalidomide on MPTP-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thalidomide protects against ischemic neuronal damage induced by focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The neuroprotective action of lenalidomide on rotenone model of Parkinson's Disease: Neurotrophic and supportive actions in the substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mygenefood.com [mygenefood.com]

- 17. mdpi.com [mdpi.com]

- 18. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. broadpharm.com [broadpharm.com]

- 21. MTT assay [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Pomalidomide Reduces Ischemic Brain Injury in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pomalidomide Improves Motor Behavioral Deficits and Protects Cerebral Cortex and Striatum Against Neurodegeneration Through a Reduction of Oxidative/Nitrosative Damages and Neuroinflammation After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Repurposing Pomalidomide as a Neuroprotective Drug: Efficacy in an Alpha-Synuclein-Based Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant Properties of Hydroxylated Isoindoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Emerging Role of Hydroxylated Isoindolines in Combating Oxidative Stress

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of human diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1][2] Antioxidants mitigate this damage by neutralizing ROS, making them a critical area of therapeutic research. The isoindoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds. This guide focuses on a specific, highly promising subclass: hydroxylated isoindoline derivatives. The presence of one or more hydroxyl (-OH) groups on the aromatic portions of the isoindoline framework is hypothesized to be a key determinant of their potent antioxidant capabilities.

This technical guide provides a comprehensive overview of the synthesis, antioxidant mechanisms, structure-activity relationships (SAR), and evaluation protocols for hydroxylated isoindoline derivatives. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore this promising class of compounds.

Synthetic Strategies for Hydroxylated Isoindoline Derivatives

The synthesis of the isoindoline core can be achieved through various established routes. A common and effective method involves the reaction of phthalic anhydrides with primary amines.[2] For creating hydroxylated derivatives, precursors containing phenolic groups are utilized. Another versatile approach is the one-pot synthesis from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols, which proceeds under mild, metal-free conditions.[3][4]

Caption: General synthetic route to hydroxylated isoindolines.

Core Antioxidant Mechanisms: The Role of the Hydroxyl Group

The antioxidant activity of phenolic compounds, including hydroxylated isoindolines, is primarily attributed to their ability to scavenge free radicals. This is accomplished through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][6]

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting isoindoline phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system, which prevents it from becoming a highly reactive species itself.[5]

-

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation and an anion. The radical cation can then be deprotonated.

For phenolic compounds, the HAT mechanism is often considered dominant.[7] Theoretical studies using density functional theory (DFT) have shown that the O-H bond dissociation enthalpy (BDE) is a critical parameter for predicting antioxidant activity; a lower BDE facilitates easier hydrogen donation and thus stronger radical scavenging.[8][9] The hydroxylamine moiety, when present, has been identified as a key structural factor for this activity.[8]

Caption: The Hydrogen Atom Transfer (HAT) mechanism.

Structure-Activity Relationship (SAR) Insights

The antioxidant potency of hydroxylated isoindoline derivatives is not uniform but is instead highly dependent on their specific chemical structure. Key SAR findings from various studies reveal critical patterns:

-

Role of Hydroxyl Groups: The number and position of -OH groups are paramount. Generally, an increasing number of hydroxyl groups correlates with higher antioxidant activity.[10] Specifically, an ortho-dihydroxy (catechol) arrangement on a benzene ring significantly enhances radical scavenging capacity.[11]

-

Influence of Other Substituents: The electronic properties of other groups on the aromatic rings modulate activity.

-

Electron-donating groups (like methoxy, -OCH₃) can enhance antioxidant activity.[12]

-

Electron-withdrawing groups (like chloro, -Cl) at specific positions have also been shown to increase antioxidant efficacy in certain isoindoline-pyridine derivatives, suggesting a complex interplay of electronic and steric factors.[13]

-

-

Steric Factors: The presence of bulky groups near the hydroxyl function can influence its ability to interact with and neutralize radicals. One study on isoindolinone derivatives found that a cyclohexanol group conferred the highest activity, and branched alkyl chains were more effective than linear ones.[3]

| Feature | Impact on Antioxidant Activity | Reference |

| Number of -OH Groups | Generally, more -OH groups increase activity. | [10] |

| Position of -OH Groups | ortho-dihydroxy (catechol) configuration is highly effective. | [11] |

| Electron-Donating Groups | Can lower the activation energy for hydrogen abstraction. | [12] |

| Electron-Withdrawing Groups | Can increase activity depending on position and molecular context. | [13] |

| Alkyl Chain Substituents | Branched chains and cyclic structures can enhance activity. | [3] |

In Vitro Evaluation of Antioxidant Activity: Standard Protocols

To quantify and compare the antioxidant potential of newly synthesized derivatives, several standardized in vitro assays are essential. These assays are based on the ability of the test compound to scavenge stable, colored free radicals, with the activity measured spectrophotometrically.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and rapid assays for screening antioxidant activity.[14] The principle is based on the reduction of the stable DPPH radical, which is deep violet, to the pale yellow, non-radical form, DPPH-H, upon accepting a hydrogen atom from an antioxidant.[14] The decrease in absorbance is measured at approximately 517 nm.[14][15]

Caption: Experimental workflow for the DPPH antioxidant assay.

Experimental Protocol: DPPH Assay

-

Reagent Preparation:

-

DPPH Working Solution (0.1 mM): Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[15] This solution is light-sensitive and should be prepared fresh and kept in the dark.[15] Dilute the stock to achieve a working concentration with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[14]

-

Test Compounds & Standard: Prepare a stock solution of the hydroxylated isoindoline derivative (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations for testing. Prepare a similar dilution series for a positive control, such as Ascorbic Acid or Trolox.[14]

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of each concentration of the test compound, standard, and solvent blank into triplicate wells.[14]

-